molecular formula C12H9BrOZn B6360682 4-Phenoxyphenylzinc bromide CAS No. 857934-45-3

4-Phenoxyphenylzinc bromide

Cat. No.: B6360682
CAS No.: 857934-45-3
M. Wt: 314.5 g/mol
InChI Key: NLOUZMBNUHTYJT-UHFFFAOYSA-M
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Description

4-Phenoxyphenylzinc bromide is an organozinc compound with the molecular formula C12H9BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenoxyphenylzinc bromide can be synthesized through the reaction of 4-bromophenol with phenylmagnesium bromide, followed by transmetallation with zinc bromide. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:

  • Formation of Phenylmagnesium Bromide

    • React bromobenzene with magnesium in dry ether to form phenylmagnesium bromide.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
  • Transmetallation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenoxyphenyl group is transferred to an electrophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, aryl halides, and acyl halides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Anhydrous THF or other aprotic solvents.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Phenoxyphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Biology: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of compounds with therapeutic potential.

    Industry: It is employed in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Phenoxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The phenoxyphenyl group is transferred to an electrophile, facilitated by the zinc center. The zinc atom coordinates with the electrophile, enhancing the nucleophilicity of the phenoxyphenyl group and promoting the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the phenoxy group.

    4-Methoxyphenylzinc bromide: Similar but with a methoxy group instead of a phenoxy group.

    4-Chlorophenylzinc bromide: Similar but with a chloro group instead of a phenoxy group.

Uniqueness

4-Phenoxyphenylzinc bromide is unique due to the presence of the phenoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

bromozinc(1+);phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUZMBNUHTYJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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